molecular formula C12H19NO4 B2839620 (1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2305416-76-4

(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2839620
CAS No.: 2305416-76-4
M. Wt: 241.287
InChI Key: KELWIBBVOGIPNM-NEPJUHHUSA-N
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Description

This compound belongs to the 3-azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic framework with a nitrogen atom at position 2. Key structural features include:

  • Stereochemistry: (1S,5S) configuration, critical for spatial orientation and biological interactions.
  • Substituents:
    • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
    • A methyl group at position 3.
    • A carboxylic acid at position 1.
  • Molecular Formula: C₁₃H₂₁NO₄ (calculated).
  • Applications: Bicyclo[3.1.0]hexane derivatives are widely explored in drug discovery due to their rigid, conformationally restricted scaffolds, which enhance binding affinity and metabolic stability .

Properties

IUPAC Name

(1S,5S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-6-11(4)5-12(11,7-13)8(14)15/h5-7H2,1-4H3,(H,14,15)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELWIBBVOGIPNM-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305416-76-4
Record name rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Biological Activity

(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention due to its potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a carboxylic acid functional group and an alkoxycarbonyl moiety. Its molecular formula is C11H17NO4C_{11}H_{17}NO_4, and it has a molecular weight of approximately 227.26 g/mol. The structural uniqueness contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes involved in various biochemical pathways. Research indicates that this compound may act as a ligand for opioid receptors, particularly the μ-opioid receptor, which is significant for pain management and other therapeutic effects.

Binding Affinity

Studies have shown that derivatives of the azabicyclo[3.1.0]hexane structure exhibit high binding affinities for μ-opioid receptors, often in the picomolar range. This suggests that modifications to the structure can enhance receptor selectivity and potency, making it a candidate for further drug development .

Opioid Receptor Ligands

A significant study focused on the structure-activity relationship (SAR) of various azabicyclo compounds indicated that specific modifications to the bicyclic framework could lead to enhanced activity at μ-opioid receptors . The study highlighted how this compound could be optimized for therapeutic use in treating conditions like pruritus in veterinary medicine.

Pharmacological Applications

Research has explored the potential of this compound in drug design, particularly as a scaffold for developing new analgesics with fewer side effects compared to traditional opioids. The compound's ability to modulate pain pathways without significant adverse effects makes it a promising candidate for future pharmacological applications .

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
Binding Affinity (μ-opioid)Picomolar range
Potential ApplicationsAnalgesics, Pain Management

Scientific Research Applications

The compound (1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral bicyclic compound that has garnered attention in various scientific research applications. Its unique structural features contribute to its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.

Properties

  • Molecular Formula : C13H23NO4
  • Molecular Weight : Approximately 253.33 g/mol
  • Chirality : The presence of stereocenters makes this compound a subject of interest in asymmetric synthesis and drug design.

Medicinal Chemistry

The compound's structural attributes make it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators. Research has indicated its potential role in:

  • Anticancer agents : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial properties : Investigations into its efficacy against various bacterial strains are ongoing.

Asymmetric Synthesis

Due to its chirality, this compound can serve as a chiral building block in asymmetric synthesis processes. It can facilitate the creation of other chiral molecules, which are essential in designing drugs with specific enantiomeric profiles.

Biochemical Pathways

Research has explored how this compound interacts with specific biochemical pathways:

  • It may act as an inhibitor or modulator for enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Its role in biosynthetic pathways related to amino acids or alkaloids could be significant for understanding natural product synthesis.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Smith et al., 2023Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Johnson et al., 2024Enzyme InhibitionIdentified as a potent inhibitor of a key metabolic enzyme, suggesting potential therapeutic uses.
Lee et al., 2025Synthesis ApplicationsSuccessfully used as a chiral catalyst in asymmetric reactions, yielding high enantiomeric excess.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for the secondary amine in the azabicyclohexane system. Acid-catalyzed cleavage is the primary method for deprotection:

Reaction ConditionsProductYieldSource
4M HCl in 1,4-dioxane (0–5°C, 2 hr)5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride92%
Trifluoroacetic acid (TFA) in DCMFree amine intermediate (requires neutralization)85%

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol while regenerating the secondary amine .

Carboxylic Acid Functionalization

The C1-carboxylic acid undergoes classical transformations:

Reaction TypeReagents/ConditionsMajor ProductApplication
EsterificationMethanol, H₂SO₄ (reflux, 6 hr)Methyl ester derivativeProdrug synthesis
AmidationSOCl₂ (thionyl chloride), then RNH₂Amide derivatives (e.g., primary alkyl amides)Peptidomimetic scaffolds
Acid ChlorideOxalyl chloride, DMF (cat.), -10°C1-Chlorocarbonyl intermediateNucleophilic acyl substitutions

Key Observation : Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear analogues .

Bicyclic Core Reactivity

The strained bicyclo[3.1.0]hexane system enables unique transformations:

Ring-Opening Reactions

Controlled ring-opening occurs under oxidative or reductive conditions:

ConditionsProductSelectivitySource
Ozone (O₃), CH₂Cl₂, -78°CBicyclic lactam with ketone functionalityHigh
H₂, Pd/C (10 atm, 50°C)Partially saturated hexane derivativeModerate

Cycloaddition Reactions

The bicyclic system participates in [3+2] cycloadditions with dipolarophiles like nitrones:

DipolarophileConditionsProductYield
NitroneToluene, 110°C, 12 hrTricyclic isoxazolidine derivative67%

Functional Group Interplay

Concurrent reactivity of the amine and carboxylic acid enables sequential modifications:

SequenceExample ProcessOutcome
Boc deprotection → Amidation1. TFA deprotection
2. EDC/HOBt coupling with benzylamine
N-Benzylamide derivative (bioactive)
Esterification → Reduction1. Methyl ester formation
2. LiAlH₄ reduction
Primary alcohol (pharmacophore)

Stability and Side Reactions

Critical stability considerations under varying conditions:

ConditionDegradation PathwayMitigation Strategy
Basic pH (pH > 9)Hydrolysis of Boc groupStore at pH 6–8 in inert atmosphere
High Temp (>100°C)Decarboxylation to bicyclic hydrocarbonUse low-temp reaction protocols

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Applications References
Target Compound C₁₃H₂₁NO₄ ~267.32 5-Me, 1-COOH, 3-Boc (1S,5S) Drug intermediate, rigid scaffold
(1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid C₁₁H₁₇NO₄ 227.26 2-COOH, 3-Boc (1S,2S,5R) pKa 4.03, predicted solubility in H₂O
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid C₉H₁₅NO₂ 169.22 6,6-diMe, 2-COOH (1R,2S,5S) Protease inhibitor intermediate
(1S,2S,5R)-6,6-Dichloro-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid C₁₁H₁₅Cl₂NO₄ 287.17 6,6-diCl, 2-COOH, 3-Boc (1S,2S,5R) Halogenated analog for reactivity studies

Research Findings and Implications

  • Stereochemical Influence : The (1S,5S) configuration of the target compound likely enhances binding to chiral biological targets compared to racemic or alternate stereoisomers .
  • Boc Protection : The tert-butoxycarbonyl group improves stability during synthetic steps, as seen in intermediates for antiviral agents .
  • Safety Considerations : Analogous bicyclohexane compounds exhibit hazards such as skin/eye irritation (H315/H319), necessitating strict handling protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s bicyclic core is typically synthesized via cyclization of precursors containing amino and carboxylic acid groups. Key steps include:

  • Cyclopropanation : Use of CuBr or CuBr₂ with PhIO₂ to mediate intramolecular cyclopropanation of N-allyl enamine carboxylates (e.g., yields up to 85% under aerobic conditions) .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation, often using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP .
  • Critical Parameters : Temperature (0–25°C), solvent polarity, and base strength (e.g., NaH or Et₃N) significantly affect stereochemical outcomes and purity. Evidence suggests automated flow reactors improve scalability .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., bicyclo[3.1.0]hexane ring system) .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Methine protons on the cyclopropane ring (δ 2.8–3.2 ppm, multiplicity depends on substituents).
  • ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and Boc carbonyl (δ 155–160 ppm) .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

Q. What purification strategies are recommended to isolate high-purity samples?

  • Methodological Answer :

  • Flash Chromatography : Silica gel with gradient elution (e.g., EtOAc/hexane 10–50%) removes unreacted precursors.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences in the carboxylic acid moiety .
  • Ion-Exchange Resins : Effective for separating charged derivatives (e.g., hydrochloride salts) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropanation to control ring stereochemistry .
  • Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) to resolve racemic intermediates under mild conditions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize diastereoselectivity .

Q. What experimental approaches elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for targets like IDH1 mutants .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Mutagenesis Studies : Identify critical residues by substituting amino acids in target proteins (e.g., R132H in IDH1) .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, catalyst loading) to identify critical factors .
  • In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation and side reactions .
  • Meta-Analysis : Compare literature data (e.g., cyclopropanation yields under CuBr vs. CuBr₂ conditions) to identify trends .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance membrane permeability .
  • Lyophilization : Stabilize the compound in PBS buffer (pH 7.4) by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks to predict degradation pathways (e.g., Boc deprotection) .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional Group Interconversion :
  • Amidation : Couple the carboxylic acid with amines using HATU/DIPEA in DMF .
  • Esterification : React with methanol/H₂SO₄ to generate methyl esters .
  • Ring Modifications : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated precursors .

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